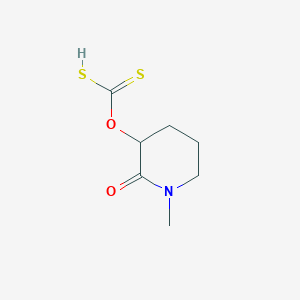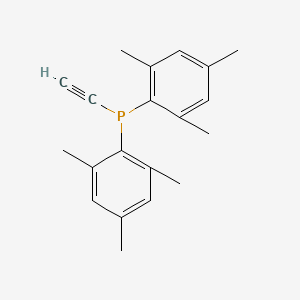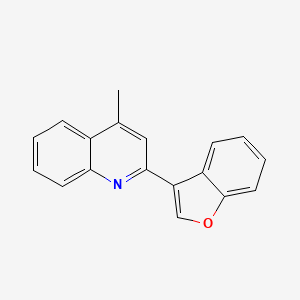amino}methyl)phenol CAS No. 827307-31-3](/img/structure/B14205863.png)
4-Nitro-2-({[(pyridin-2-yl)methyl](2-sulfanylethyl)amino}methyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitro-2-({(pyridin-2-yl)methylamino}methyl)phenol is a complex organic compound that features a nitro group, a pyridine ring, and a phenol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-2-({(pyridin-2-yl)methylamino}methyl)phenol typically involves multiple steps. One common method starts with the nitration of a phenol derivative to introduce the nitro group. This is followed by the introduction of the pyridine ring through a nucleophilic substitution reaction. The final step involves the addition of the sulfanylethyl group under controlled conditions to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
4-Nitro-2-({(pyridin-2-yl)methylamino}methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be used under acidic or basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Nitro-2-({(pyridin-2-yl)methylamino}methyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 4-Nitro-2-({(pyridin-2-yl)methylamino}methyl)phenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenol group can form hydrogen bonds with proteins, affecting their function. The pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Nitro-2-({(pyridin-2-yl)methylamino}methyl)phenol
- 4-Nitro-2-({(pyridin-3-yl)methylamino}methyl)phenol
- 4-Nitro-2-({(pyridin-2-yl)methylamino}methyl)aniline
Uniqueness
4-Nitro-2-({(pyridin-2-yl)methylamino}methyl)phenol is unique due to its specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity. The combination of the nitro group, pyridine ring, and phenol group allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
827307-31-3 |
|---|---|
Molekularformel |
C15H17N3O3S |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
4-nitro-2-[[pyridin-2-ylmethyl(2-sulfanylethyl)amino]methyl]phenol |
InChI |
InChI=1S/C15H17N3O3S/c19-15-5-4-14(18(20)21)9-12(15)10-17(7-8-22)11-13-3-1-2-6-16-13/h1-6,9,19,22H,7-8,10-11H2 |
InChI-Schlüssel |
PSIJEUSZLNCAQG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)CN(CCS)CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-Hydroxy-3-(5-methyl-1H-indol-3-yl)propan-2-yl]-N'-phenylurea](/img/structure/B14205788.png)



![Aziridine, 2-(bromomethyl)-1-[(2-bromophenyl)methyl]-](/img/structure/B14205808.png)
![4-[2-Chloro-4-(4-fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14205814.png)
![1-Ethyl-2-methyl-4-[(E)-(4-methylphenyl)diazenyl]-1H-imidazole](/img/structure/B14205822.png)

![4-Ethoxy-6-(2-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14205840.png)

![5-Methyl-5-{[(naphthalen-1-yl)methyl]amino}-6-phenylhex-3-en-2-one](/img/structure/B14205845.png)

![2-{[4-(Morpholin-2-yl)phenyl]methyl}hydrazine-1-carboxamide](/img/structure/B14205855.png)
